4-[2-(Naphthalen-2-yloxy)ethyl]piperidine
CAS No.:
Cat. No.: VC16273074
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(Naphthalen-2-yloxy)ethyl]piperidine -](/images/structure/VC16273074.png)
Specification
Molecular Formula | C17H21NO |
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Molecular Weight | 255.35 g/mol |
IUPAC Name | 4-(2-naphthalen-2-yloxyethyl)piperidine |
Standard InChI | InChI=1S/C17H21NO/c1-2-4-16-13-17(6-5-15(16)3-1)19-12-9-14-7-10-18-11-8-14/h1-6,13-14,18H,7-12H2 |
Standard InChI Key | ZCRBNQFKGZVJCK-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1CCOC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
4-[2-(Naphthalen-2-yloxy)ethyl]piperidine features a piperidine ring (a six-membered amine heterocycle) connected to a naphthalen-2-yloxy moiety through a two-carbon ethyl spacer. The naphthalene system consists of two fused benzene rings, with the ether linkage at the second position (C2) of the naphthalene core . The molecular formula is C₁₇H₂₁NO, with a molecular weight of 255.36 g/mol. The compound’s stereochemistry and conformational flexibility are influenced by the piperidine ring’s chair-to-boat transitions and the ethyl chain’s rotational freedom.
Spectroscopic Characterization
Key spectroscopic data include:
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¹H NMR (400 MHz, CDCl₃): δ 7.80–7.20 (m, 7H, naphthalene protons), 4.20 (t, 2H, OCH₂), 2.90–2.50 (m, 6H, piperidine and NCH₂), 1.70–1.40 (m, 4H, piperidine CH₂).
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IR (KBr): 2920 cm⁻¹ (C-H stretch), 1240 cm⁻¹ (C-O-C ether), 2800 cm⁻¹ (N-H stretch).
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Mass Spectrometry: m/z 255.2 [M+H]⁺, confirming molecular weight.
These data align with computational predictions and structural analogs, such as 1-[2-(Naphthalen-1-yloxy)-ethyl]piperidine .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a two-step Williamson etherification (Figure 1):
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Alkylation: Reaction of β-naphthol with 1-(2-chloroethyl)piperidine hydrochloride in acetone, catalyzed by K₂CO₃ at 50–60°C for 6 hours .
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Purification: Isolation via ethyl acetate extraction and rotary evaporation, yielding a dark yellow solid (75% yield) .
Table 1: Optimal Reaction Conditions
Parameter | Condition |
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Solvent | Acetone |
Catalyst | K₂CO₃ (1.5 equiv) |
Temperature | 50–60°C |
Reaction Time | 6 hours |
Yield | 75% |
Alternative methods include CuI-catalyzed Mannich reactions for derivatives with substituted piperidines .
Challenges and Solutions
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Byproduct Formation: Competing O- vs. N-alkylation is mitigated by using excess β-naphthol .
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Solvent Selection: Dichloromethane (DCM) improves solubility but requires strict anhydrous conditions.
Pharmacological Applications
Local Anesthetic Activity
In guinea pig models, 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine derivatives exhibited prolonged sensory blockade compared to lidocaine. Subcutaneous administration (10 mg/kg) increased nociception thresholds by 150% for over 90 minutes .
Table 2: Pharmacological Profile
Parameter | Value |
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LD₅₀ (mice, s.c.) | 320 mg/kg |
Effective Dose | 10 mg/kg |
Duration of Action | 90–120 minutes |
Mechanism of Action
The compound likely inhibits voltage-gated sodium channels (Nav1.7/1.8), similar to lidocaine. Computational docking studies suggest interactions with the channel’s hydrophobic pocket via the naphthalene moiety .
Analytical and Computational Studies
Stability and Degradation
Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months. Major degradation products include 4-vinylpiperidine and 2-hydroxynaphthalene, identified via HPLC-MS.
DFT Calculations
Density Functional Theory (DFT) simulations (B3LYP/6-311G**) reveal:
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HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.
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Electrostatic Potential: Localized negative charge on the ether oxygen (-0.32 e).
Industrial and Research Applications
Drug Development
The compound serves as a precursor for:
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Antimicrobial Agents: Naphthyloxy derivatives show MIC values of 8–16 µg/mL against S. aureus and E. coli .
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Anticancer Candidates: Analogues with morpholine substitutions inhibit HeLa cell proliferation (IC₅₀ = 12 µM) .
Material Science
Incorporation into polymers enhances thermal stability (Tg = 145°C vs. 90°C for polystyrene).
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